Ac-VDVAD-pNA (trifluoroacetate salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-VDVAD-pNA (trifluoroacetate salt) is a colorimetric substrate specifically designed for caspase-2. Caspase-2 is an enzyme that plays a crucial role in the process of apoptosis, or programmed cell death. The compound consists of a peptide sequence, Val-Asp-Val-Ala-Asp (VDVAD), which is recognized and cleaved by caspase-2, releasing p-nitroanilide (pNA). This release can be quantified by colorimetric detection at 405 nm, making it a valuable tool for measuring caspase-2 activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-VDVAD-pNA (trifluoroacetate salt) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Elongation: Subsequent amino acids are added one by one, with each addition followed by deprotection.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of Ac-VDVAD-pNA (trifluoroacetate salt) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity, typically ≥95% .
Chemical Reactions Analysis
Types of Reactions
Ac-VDVAD-pNA (trifluoroacetate salt) primarily undergoes enzymatic cleavage reactions. Caspase-2 recognizes and cleaves the VDVAD peptide sequence, releasing p-nitroanilide (pNA). This reaction is specific to caspase-2 but can also be cleaved, with lower efficiency, by caspase-3 and caspase-7 .
Common Reagents and Conditions
Reagents: Caspase-2 enzyme, buffer solutions (e.g., phosphate-buffered saline).
Conditions: Optimal pH and temperature for caspase-2 activity, typically around pH 7.4 and 37°C.
Major Products
The major product formed from the cleavage of Ac-VDVAD-pNA (trifluoroacetate salt) by caspase-2 is p-nitroanilide (pNA), which can be detected colorimetrically .
Scientific Research Applications
Ac-VDVAD-pNA (trifluoroacetate salt) is widely used in scientific research, particularly in the fields of cell biology and biochemistry. Its primary application is as a substrate for measuring caspase-2 activity, which is crucial for studying apoptosis. This compound is used in:
Chemistry: To study enzyme kinetics and substrate specificity.
Biology: To investigate the role of caspase-2 in apoptosis and other cellular processes.
Medicine: To explore potential therapeutic targets for diseases involving dysregulated apoptosis, such as cancer.
Industry: In the development of diagnostic assays and screening tools for caspase-2 activity
Mechanism of Action
The mechanism of action of Ac-VDVAD-pNA (trifluoroacetate salt) involves its recognition and cleavage by caspase-2. Caspase-2 binds to the VDVAD peptide sequence and cleaves it, releasing p-nitroanilide (pNA). This cleavage event can be quantified by measuring the absorbance at 405 nm, providing a direct measure of caspase-2 activity. The molecular target of this compound is the active site of caspase-2, and the pathway involved is the apoptotic signaling pathway .
Comparison with Similar Compounds
Ac-VDVAD-pNA (trifluoroacetate salt) is unique in its specificity for caspase-2. Similar compounds include:
Ac-DEVD-pNA: A substrate for caspase-3.
Ac-LEHD-pNA: A substrate for caspase-9.
Ac-IETD-pNA: A substrate for caspase-8.
These compounds differ in their peptide sequences, which confer specificity for different caspases. Ac-VDVAD-pNA (trifluoroacetate salt) is particularly valuable for studying caspase-2 due to its high specificity and efficiency .
Properties
Molecular Formula |
C31H42F3N7O14 |
---|---|
Molecular Weight |
793.7 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C29H41N7O12.C2HF3O2/c1-13(2)23(31-16(6)37)29(46)34-20(12-22(40)41)27(44)35-24(14(3)4)28(45)30-15(5)25(42)33-19(11-21(38)39)26(43)32-17-7-9-18(10-8-17)36(47)48;3-2(4,5)1(6)7/h7-10,13-15,19-20,23-24H,11-12H2,1-6H3,(H,30,45)(H,31,37)(H,32,43)(H,33,42)(H,34,46)(H,35,44)(H,38,39)(H,40,41);(H,6,7)/t15-,19-,20-,23-,24-;/m0./s1 |
InChI Key |
GBBBMAYPADJDNR-RJOXADQZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.